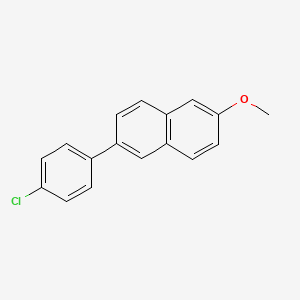

2-(4-Chlorophenyl)-6-methoxynaphthalene

Descripción

Significance of Naphthalene (B1677914) Derivatives in Chemical and Biological Sciences

Naphthalene derivatives are a class of compounds that have garnered significant attention in both academic and industrial research due to their wide-ranging biological activities. The naphthalene moiety is a key structural component in numerous compounds that exhibit potent pharmacological effects. derpharmachemica.com Research has demonstrated that these derivatives possess a broad spectrum of antagonistic activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. derpharmachemica.com

For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Naproxen (B1676952) features a 6-methoxy-2-naphthyl moiety, highlighting the therapeutic importance of this scaffold. rice.educhemicalbook.com Furthermore, various naphthalene-chalcone hybrids and other derivatives have been synthesized and investigated for their potential as anticancer agents, showing promising inhibitory activity against various cancer cell lines. researchgate.netderpharmachemica.com The versatility of the naphthalene ring allows for chemical modifications that can enhance biological activity and selectivity, making it a privileged structure in drug discovery and development. nih.govresearchgate.net

Overview of Halogenated and Methoxylated Naphthalene Systems in Research

The introduction of halogen and methoxy (B1213986) substituents onto the naphthalene scaffold is a common strategy in medicinal chemistry to fine-tune the electronic and steric properties of the molecule, which can significantly influence its biological activity.

Halogenated Naphthalene Systems: The incorporation of halogen atoms, such as chlorine, can alter a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. For example, the related compound 2-(4-chlorophenyl)naphthalene (B3049804) demonstrates how a halogenated phenyl group can be attached to the naphthalene core. chemsrc.com Such modifications are explored in the design of various therapeutic agents. Research into compounds like 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, which contains a chlorophenyl group, points to the interest in these systems for developing new pharmacological agents, including those with potential antibacterial and antifungal activities. mdpi.com

Methoxylated Naphthalene Systems: The methoxy group (–OCH₃) is an important functional group in many biologically active naphthalene derivatives. It can act as a hydrogen bond acceptor and influence the molecule's conformation and metabolic profile. The 6-methoxy substitution is particularly noteworthy, as it is a key feature of Naproxen and numerous other compounds investigated for therapeutic applications. rice.edu Research has focused on various 6-methoxynaphthalene derivatives for their potential anticancer and chemosensitizing activities. researchgate.netderpharmachemica.comnih.gov Precursors such as 2-acetyl-6-methoxynaphthalene (B28280) and 2-bromo-6-methoxynaphthalene (B28277) are crucial intermediates in the synthesis of these more complex molecules. google.comorgsyn.orgcymitquimica.com Studies on these systems often explore their potential to inhibit enzymes like aldo-keto reductase 1C3 (AKR1C3), which is implicated in cancer. derpharmachemica.comderpharmachemica.com

Research Trajectories for 2-(4-Chlorophenyl)-6-methoxynaphthalene and Related Analogues

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests clear directions for academic investigation based on established synthetic methods and the known activities of its constituent parts.

Synthetic Approaches: A primary research trajectory involves the synthesis of this compound, most likely via palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. libretexts.org The Suzuki-Miyaura coupling is a highly probable route, involving the reaction of 2-bromo-6-methoxynaphthalene with (4-chlorophenyl)boronic acid. chemsrc.comarkat-usa.org This method is widely used for its high tolerance of functional groups and generally good yields. nih.gov The precursors for this synthesis are well-characterized, with established methods for their preparation. google.com

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 2-Bromo-6-methoxynaphthalene | C₁₁H₉BrO | 237.09 | 107-109 | google.com |

| (4-Chlorophenyl)boronic acid | C₆H₆BClO₂ | 156.37 | 295 | chemsrc.com |

| 2-(4-Chlorophenyl)naphthalene | C₁₆H₁₁Cl | 238.71 | 133-134 | chemsrc.com |

Potential Biological Investigations: Given the structural motifs present in this compound, research would likely focus on its potential pharmacological activities. The 6-methoxynaphthalene core is strongly associated with anti-inflammatory and anticancer properties. derpharmachemica.comrice.edu Therefore, a logical research trajectory would be to evaluate this compound for similar activities. Academic studies would likely involve in vitro screening against various cancer cell lines and assays to determine its effect on inflammatory pathways. The presence of the 4-chlorophenyl group could modulate these activities, potentially leading to enhanced potency or a novel mechanism of action compared to existing 6-methoxynaphthalene derivatives.

| Derivative Class | Investigated Activity | Target/Cell Line Example | Reference |

|---|---|---|---|

| Arylpropanoic acid derivatives (e.g., Naproxen) | Anti-inflammatory | COX Enzymes | derpharmachemica.com |

| Various synthetic derivatives | Anticancer / Antiproliferative | HCT-116 (Colon Cancer) | researchgate.netderpharmachemica.com |

| N-substituted-2-carboxamides | Chemosensitizing Agent (Cancer) | P388/ADR (Adriamycin-resistant leukemia) | nih.govresearchgate.net |

Structure

3D Structure

Propiedades

Fórmula molecular |

C17H13ClO |

|---|---|

Peso molecular |

268.7 g/mol |

Nombre IUPAC |

2-(4-chlorophenyl)-6-methoxynaphthalene |

InChI |

InChI=1S/C17H13ClO/c1-19-17-9-6-14-10-13(2-3-15(14)11-17)12-4-7-16(18)8-5-12/h2-11H,1H3 |

Clave InChI |

GAYKDWQALHEEGB-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)Cl |

Origen del producto |

United States |

Synthetic Methodologies and Reaction Pathways

Strategic Approaches to 2-(4-Chlorophenyl)-6-methoxynaphthalene Synthesis

The convergent synthesis of this compound typically begins with the preparation of a suitable naphthalene (B1677914) precursor, which is then coupled with a chlorophenyl-containing reagent. This strategy allows for the independent synthesis and modification of both aromatic systems before their final assembly, offering flexibility and control over the final product's structure.

Precursor Synthesis: Advanced Methodologies for 2-Acetyl-6-methoxynaphthalene (B28280)

A key and versatile precursor for the synthesis of the target molecule is 2-acetyl-6-methoxynaphthalene. This compound provides a reactive handle for further transformations. The most common and effective method for its preparation is the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790).

The reaction typically employs acetyl chloride or acetic anhydride (B1165640) as the acylating agent and a Lewis acid catalyst, most commonly aluminum chloride (AlCl3) orgsyn.org. The choice of solvent is critical to direct the acylation to the desired 2-position of the naphthalene ring. While carbon disulfide can lead to the formation of 1-acetyl-2-methoxynaphthalene (B1617039) as the major product, the use of nitrobenzene (B124822) as a solvent preferentially directs the acylation to the 6-position of the 2-methoxynaphthalene, yielding the desired 2-acetyl-6-methoxynaphthalene orgsyn.org. Careful temperature control during the addition of reagents is essential for reliable and high-yielding results orgsyn.org.

Table 1: Comparison of Synthetic Methods for 2-Acetyl-6-methoxynaphthalene

| Method | Acylating Agent | Catalyst | Solvent | Key Feature |

| Friedel-Crafts Acylation | Acetyl Chloride | Aluminum Chloride | Nitrobenzene | Regioselective acylation at the 6-position. orgsyn.org |

| Organometallic Reaction | Methylzinc Iodide | - | - | Alternative to Friedel-Crafts. orgsyn.org |

| Isomer Transposition | Acetyl Chloride | Lewis Acid | Nitro-paraffin | Promotes conversion of isomers to the desired product. google.com |

Carbon-Carbon Bond Formation Strategies for Arylnaphthalene Scaffolds

The crucial step in the synthesis of this compound is the formation of the carbon-carbon bond between the naphthalene core and the 4-chlorophenyl ring. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation. The primary strategies include the Suzuki-Miyaura, Stille, and Negishi couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of the target compound, this would typically involve the reaction of a 6-methoxy-2-naphthalene boronic acid or ester with 1-chloro-4-iodobenzene (B104392) or 1-bromo-4-chlorobenzene. Alternatively, 2-bromo-6-methoxynaphthalene (B28277) could be coupled with 4-chlorophenylboronic acid. The Suzuki-Miyaura coupling is favored for its mild reaction conditions, commercial availability of reagents, and the generally non-toxic nature of the boron-containing byproducts nih.govnih.govrsc.orggre.ac.uk.

Stille Coupling: The Stille coupling utilizes an organotin compound as the organometallic partner. In this context, the reaction would involve an organostannane, such as (4-chlorophenyl)tributylstannane, and a halogenated 6-methoxynaphthalene derivative (e.g., 2-bromo-6-methoxynaphthalene) in the presence of a palladium catalyst wikipedia.orgorgsyn.orgscispace.comresearchgate.netnih.gov. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture orgsyn.org. However, the toxicity of organotin compounds is a significant drawback wikipedia.org.

Negishi Coupling: The Negishi coupling employs an organozinc reagent. The synthesis of this compound via this method would involve the reaction of a 2-halonaphthalene derivative with a 4-chlorophenylzinc halide, or a 6-methoxynaphthylzinc halide with a 1-chloro-4-halobenzene, catalyzed by a palladium or nickel complex nih.govrsc.orgresearchgate.netresearchgate.net. Organozinc reagents are generally more reactive than their organoboron or organotin counterparts, which can be advantageous in certain cases.

Table 2: Overview of C-C Bond Formation Strategies

| Reaction | Organometallic Reagent | Halide Partner | Catalyst | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Organoboron | Aryl Halide | Palladium | Mild conditions, low toxicity of byproducts. nih.govnih.govrsc.orggre.ac.uk | Potential for protodeboronation. |

| Stille | Organotin | Aryl Halide | Palladium | Air and moisture stable reagents. orgsyn.org | Toxicity of tin compounds. wikipedia.org |

| Negishi | Organozinc | Aryl Halide | Palladium/Nickel | High reactivity of organozinc reagent. | Moisture and air sensitivity of reagents. |

Halogenation and Derivatization Reactions on the Naphthalene Core

To prepare the naphthalene precursor for cross-coupling reactions, halogenation is a necessary step. The introduction of a bromine or iodine atom at the 2-position of 6-methoxynaphthalene provides a suitable electrophilic partner for the aforementioned coupling reactions.

Bromination of 2-methoxynaphthalene can be achieved using elemental bromine in a solvent such as acetic acid google.com. This reaction typically proceeds with good regioselectivity to yield 2-bromo-6-methoxynaphthalene. It is important to control the reaction conditions to avoid over-halogenation or the formation of undesired isomers.

Further derivatization of the naphthalene core can be performed to introduce other functional groups if desired. However, for the direct synthesis of this compound, the primary derivatization is the introduction of a halogen for subsequent cross-coupling.

Stereoselective Synthesis of Chiral Analogues and Intermediates

The 2-aryl-naphthalene scaffold present in this compound can exhibit axial chirality (atropisomerism) if rotation around the C-C single bond between the naphthalene and phenyl rings is restricted. This restriction can arise from the presence of bulky substituents at the ortho-positions of either or both aromatic rings.

While the parent compound this compound is not chiral, the synthesis of its chiral analogues, for example, by introducing substituents at the 3- and 5-positions of the naphthalene ring or the 3'- and 5'-positions of the phenyl ring, would require stereoselective methods. Atroposelective synthesis aims to control the formation of these atropisomers.

Modern approaches to atroposelective synthesis often rely on transition metal-catalyzed cross-coupling reactions employing chiral ligands snnu.edu.cnnih.govresearchgate.netresearchgate.net. For instance, a chiral palladium or rhodium catalyst can be used in a Suzuki-Miyaura or other cross-coupling reaction to favor the formation of one atropisomer over the other. The chiral ligand coordinates to the metal center and creates a chiral environment that influences the stereochemical outcome of the reductive elimination step, which is often the chirality-determining step.

Another strategy involves the use of a chiral auxiliary attached to one of the coupling partners. The auxiliary directs the coupling reaction to proceed in a stereoselective manner, and it can be removed after the desired axial chirality has been established. Organocatalysis, using chiral phosphoric acids for example, has also emerged as a powerful tool for the atroposelective synthesis of biaryls acs.org. These catalysts can activate one of the coupling partners and control the stereochemistry of the C-C bond formation. The development of stereoselective routes to chiral analogues of this compound would be a significant extension of the synthetic chemistry of this class of compounds.

Green Chemistry Principles in Naphthalene Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound and its precursors, several green chemistry principles can be applied.

One of the key principles is the use of safer solvents. Traditional syntheses of 2-acetyl-6-methoxynaphthalene often use hazardous solvents like nitrobenzene or carbon disulfide orgsyn.org. Exploring alternative, less toxic, and more environmentally benign solvents is an important area of research.

Atom economy is another crucial principle. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are generally more atom-economical than classical methods that may generate stoichiometric amounts of waste. The catalytic nature of these reactions, where only a small amount of catalyst is required, also aligns with green chemistry principles.

The development of solvent-free reaction conditions or the use of water as a solvent are also significant green chemistry approaches. For certain naphthalene derivatives, hydrothermal synthesis has been shown to be a viable and environmentally friendly method, proceeding without the need for organic solvents or catalysts []. While not yet reported for the specific target compound, these methodologies offer a promising avenue for future research.

Furthermore, minimizing derivatization steps and designing processes that are energy-efficient contribute to a greener synthesis. The choice of a convergent synthetic route, as described for this compound, can also be more efficient and generate less waste compared to a linear synthesis where yields at each step are multiplicative.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the comprehensive mapping of the molecular framework.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For 2-(4-Chlorophenyl)-6-methoxynaphthalene, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) and chlorophenyl rings, as well as the protons of the methoxy (B1213986) group.

The aromatic region of the spectrum (typically δ 7.0-8.5 ppm) will be complex due to the presence of multiple, non-equivalent protons. The protons on the naphthalene ring system will show a series of doublets and multiplets, with their specific chemical shifts and coupling constants determined by their position relative to the electron-donating methoxy group and the electron-withdrawing chlorophenyl substituent. The protons on the 4-chlorophenyl group are expected to appear as two distinct doublets, characteristic of a para-substituted benzene ring. The methoxy group protons will present as a sharp singlet, typically in the upfield region of the spectrum (around δ 3.9 ppm), due to the shielding effect of the adjacent oxygen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Naphthalene-H | 7.10 - 8.10 | m |

| 4-Chlorophenyl-H | 7.40 - 7.80 | m |

| Methoxy (-OCH₃) | ~3.9 | s |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a distinct signal.

The spectrum will be characterized by a number of signals in the aromatic region (δ 100-160 ppm), corresponding to the carbon atoms of the naphthalene and chlorophenyl rings. The carbon atom attached to the methoxy group (C-6) is expected to be significantly shielded and appear at a higher field compared to the other aromatic carbons. Conversely, the carbon atoms attached to the chlorine atom and the carbon atoms at the junction of the two naphthalene rings will be deshielded and appear at a lower field. The methoxy carbon itself will produce a signal in the upfield region of the spectrum, typically around δ 55 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Naphthalene-C | 105 - 135 |

| Naphthalene-C (quaternary) | 125 - 140 |

| 4-Chlorophenyl-C | 128 - 140 |

| C-OCH₃ | ~158 |

| -OCH₃ | ~55 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Investigations

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. vscht.cz The C-C stretching vibrations of the aromatic rings will likely appear as a series of bands between 1600 and 1450 cm⁻¹. The C-O stretching vibration of the methoxy group is expected to produce a strong band around 1250 cm⁻¹. The presence of the chlorine atom is indicated by a C-Cl stretching vibration, which typically appears in the fingerprint region, below 800 cm⁻¹. dergipark.org.tr

The FT-Raman spectrum complements the FT-IR data. Aromatic C-H stretching vibrations are also observed in the FT-Raman spectrum, often with strong intensity. The symmetric "breathing" vibrations of the aromatic rings usually give rise to intense Raman bands. The C-O-C symmetric stretch of the methoxy group may also be Raman active.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, FT-Raman |

| C-O Stretch (Aryl Ether) | 1270 - 1230 | FT-IR |

| C-Cl Stretch | 800 - 600 | FT-IR |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion, with a peak at M+2 having an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. researchgate.net

Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for this molecule could involve the loss of a methyl radical (•CH₃) from the methoxy group, or cleavage of the bond between the naphthalene and chlorophenyl rings.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. The calculated exact mass for C₁₇H₁₃ClO is 268.0655. An experimental HRMS measurement close to this value would confirm the elemental composition of the compound.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₇H₁₃ClO |

| Molecular Weight | 268.74 g/mol |

| Calculated Exact Mass | 268.0655 |

| Expected M⁺ Peak (m/z) | 268 |

| Expected M+2 Peak (m/z) | 270 |

X-ray Crystallography for Solid-State Structure Determination

Table 5: Anticipated Crystallographic Parameters for this compound

| Parameter | Anticipated Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Dihedral Angle | Angle between naphthalene and chlorophenyl rings |

| Intermolecular Interactions | C-H···π, π-π stacking |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, etc.) in a compound. For this compound (C₁₇H₁₃ClO), the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis should closely match these theoretical percentages to confirm the purity and empirical formula of the synthesized compound. nih.gov

Table 6: Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) |

| Carbon (C) | 75.98 |

| Hydrogen (H) | 4.87 |

| Chlorine (Cl) | 13.19 |

| Oxygen (O) | 5.95 |

Computational Chemistry and Quantum Mechanical Studies

Prediction of Spectroscopic Properties (e.g., NMR, IR, Raman) through Computational Methods

Computational chemistry and quantum mechanical studies are powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For the compound 2-(4-Chlorophenyl)-6-methoxynaphthalene, while specific detailed computational studies predicting its complete spectroscopic profile are not extensively available in the public domain, the general methodologies for such predictions are well-established. These methods involve the use of theoretical models to calculate the molecular structure and electronic properties, from which spectroscopic parameters can be derived.

The primary approach for these predictions is Density Functional Theory (DFT), often employed with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. The process begins with the geometric optimization of the molecule's ground state structure. Once the optimized geometry is obtained, further calculations can be performed to predict its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR spectra involve predicting the chemical shifts (δ) of magnetically active nuclei, such as ¹H and ¹³C. The Gauge-Including Atomic Orbital (GIAO) method is a common and effective technique used for this purpose. This method calculates the isotropic magnetic shielding constants for each nucleus in the molecule. To facilitate comparison with experimental data, these calculated shielding constants are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. The predicted chemical shifts can help in the assignment of complex experimental NMR spectra and in confirming the molecular structure.

Vibrational Spectroscopy (IR and Raman):

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes are often visualized to understand the nature of the atomic motions.

The calculated harmonic vibrational frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, it is a common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data. The theoretical spectra also provide information on the intensities of IR absorptions and Raman scattering activities, which are crucial for a comprehensive interpretation of the experimental spectra.

While specific, detailed research findings and data tables for the computationally predicted spectroscopic properties of this compound are not readily found in published literature, the table below illustrates the typical format and type of data that would be generated from such a computational study. The values presented are hypothetical and for illustrative purposes only, demonstrating how theoretical predictions are generally reported and compared with experimental data.

Hypothetical Data Table for Predicted ¹³C NMR Chemical Shifts (Note: These values are for illustrative purposes and are not based on actual published research for this specific compound.)

| Atom Number | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 128.5 | 128.2 |

| C2 | 135.2 | 134.9 |

| C3 | 119.8 | 119.5 |

| C4 | 129.1 | 128.8 |

| C4a | 133.7 | 133.5 |

| C5 | 105.9 | 105.6 |

| C6 | 158.3 | 158.0 |

| C7 | 127.4 | 127.1 |

| C8 | 126.9 | 126.6 |

| C8a | 130.6 | 130.3 |

| C1' | 139.1 | 138.8 |

| C2'/C6' | 129.5 | 129.2 |

| C3'/C5' | 128.9 | 128.6 |

| C4' | 133.2 | 132.9 |

| OCH₃ | 55.4 | 55.1 |

Hypothetical Data Table for Predicted Vibrational Frequencies (Note: These values are for illustrative purposes and are not based on actual published research for this specific compound.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| 1 | 3105 | 3043 | 3040 | Aromatic C-H stretch |

| 2 | 1625 | 1593 | 1590 | C=C stretch (naphthalene) |

| 3 | 1510 | 1480 | 1478 | C=C stretch (phenyl) |

| 4 | 1255 | 1230 | 1228 | C-O-C asymmetric stretch |

| 5 | 1095 | 1073 | 1070 | C-Cl stretch |

| 6 | 830 | 813 | 810 | C-H out-of-plane bend |

These computational approaches provide a powerful framework for understanding the spectroscopic properties of molecules like this compound, even in the absence of extensive experimental studies. They are invaluable for structural elucidation and for correlating molecular properties with spectroscopic signatures.

Biological Activities and Mechanistic Insights Preclinical and in Vitro

Antiproliferative and Anticancer Research

No published studies were identified that investigated the antiproliferative or anticancer properties of 2-(4-Chlorophenyl)-6-methoxynaphthalene.

Inhibition of Cellular Proliferation in Cancer Cell Lines

There is no available data from scientific literature detailing the inhibitory effects of this compound on cellular proliferation in any cancer cell lines.

Tubulin Polymerization Inhibition Mechanisms

No research could be found that examines the effect of this compound on tubulin polymerization or its potential mechanisms as a microtubule-targeting agent.

Induction of Apoptosis and Cell Cycle Arrest

Information regarding the ability of this compound to induce apoptosis or cause cell cycle arrest in cancer cells is not available in the current scientific literature.

Targeting of Specific Enzymes (e.g., AKR1C3, VEGFR-2)

There are no studies available that report on the activity of this compound as an inhibitor of specific enzymes such as aldo-keto reductase 1C3 (AKR1C3) or vascular endothelial growth factor receptor 2 (VEGFR-2).

Antimicrobial Efficacy

No data could be located concerning the antimicrobial properties of this compound.

Antibacterial Spectrum and Potency

There are no published reports detailing the antibacterial spectrum or potency of this compound against any bacterial strains.

Antifungal Activities

The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. ekb.eg Naphthalene (B1677914) derivatives have shown promise in this area. ekb.eg The antifungal potential of this compound and related compounds has been evaluated against various fungal species.

The primary mechanisms of action for many antifungal drugs involve the disruption of the fungal cell membrane's integrity, often by targeting ergosterol, a key component of the membrane. nih.govamazonaws.com Azoles, a common class of antifungals, inhibit the biosynthesis of ergosterol. nih.govamazonaws.com Polyenes, another class, interact directly with ergosterol, leading to membrane disruption. nih.gov Other mechanisms include the inhibition of cell wall synthesis and interference with nucleic acid and protein synthesis. nih.govjptcp.comscielo.br

Studies on various naphthalene derivatives have demonstrated their potential to act as antifungal agents. For instance, novel 4-methoxy-naphthalene derivatives have been synthesized and evaluated for their activity against Paracoccidioides spp. nih.gov One carbohydrazide (B1668358) derivative, in particular, showed significant activity with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 μg/mL. nih.gov Furthermore, some 2-acyl-1,4-naphthohydroquinones have been assessed for their antifungal properties against a range of Candida and filamentous fungi strains. mdpi.com In some cases, the antifungal activity of these derivatives was comparable to the standard drug amphotericin B. mdpi.com

While specific data on the antifungal activity of this compound is not extensively detailed in the provided search results, the activity of related naphthalene and methoxy-naphthalene derivatives suggests that this compound could warrant further investigation as a potential antifungal agent. The general findings for related compounds are summarized in the table below.

Table 1: Antifungal Activity of Selected Naphthalene Derivatives

| Compound/Derivative Class | Fungal Species | Activity/MIC | Reference |

|---|---|---|---|

| 4-methoxy-naphthalene carbohydrazide | Paracoccidioides spp. | 8 to 32 μg/mL | nih.gov |

| 2-octanoylbenzohydroquinone | Candida krusei, Rhizopus oryzae | 2 to 16 μg/mL | mdpi.com |

| PMAPTAC4k | Trichophyton | 0.98 to 3.91 μg/mL | nih.gov |

| PMAPTAC4k | Scopulariopsis brevicaulis | 1.95 to 3.91 μg/mL | nih.gov |

Antitubercular Investigations

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, with the rise of multidrug-resistant strains highlighting the urgent need for new therapeutic agents. nih.govnih.gov Preclinical evaluations of novel molecules are a critical step in the development of new anti-TB drugs. nih.gov

Research has explored the antitubercular potential of various compound classes, including naphthalene derivatives. For instance, a study on 3,6-disubstituted 1,2,4,5-tetrazine (B1199680) derivatives identified compounds with significant in vitro activity against Mycobacterium tuberculosis, with MIC values ranging from 0.18 to 3.12 μg/ml. researchgate.net Another study focused on 6-fluorophenylbenzohydrazides, which showed good activity against M. tuberculosis (MIC values between 0.625 and 6.25 μM) and low cytotoxicity. nih.gov These compounds are believed to inhibit tryptophan biosynthesis, an essential pathway for the bacterium's survival. nih.gov

While specific studies focusing solely on the antitubercular activity of this compound were not identified in the search results, the promising activity of other naphthalene-containing compounds suggests that this chemical scaffold is a viable starting point for the development of new antitubercular agents. The general approach in preclinical studies often involves in vitro screening against M. tuberculosis, followed by in vivo efficacy studies in animal models. nih.gov

Table 2: Antitubercular Activity of Selected Compound Classes

| Compound Class | Target/Mechanism | MIC Range | Reference |

|---|---|---|---|

| 3,6-disubstituted 1,2,4,5-tetrazines | Not specified | 0.18–3.12 μg/ml | researchgate.net |

| 6-fluorophenylbenzohydrazides | Tryptophan biosynthesis inhibition | 0.625–6.25 μM | nih.gov |

| 4-phenyl piperidines (4PP) | MmpL3 | 2.0–21 µM | nih.gov |

Antioxidant Properties and Radical Scavenging Assays

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant potential of chemical compounds is often evaluated using radical scavenging assays, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. mdpi.comresearchgate.net This assay is a popular and straightforward method to determine the antioxidant ability of a compound. mdpi.comresearchgate.net

Studies on methoxyphenolic compounds have demonstrated their radical-scavenging activities. mdpi.com For example, 2-allyl-4-methoxyphenol (B1267482) and 2,4-dimethoxyphenol (B87100) have shown potent activity against DPPH radicals. mdpi.com The antioxidant activity of phenolic compounds is significant in both industrial and biological contexts as it can reduce the oxidation rate of organic matter. researchgate.net

While direct data on the antioxidant properties of this compound was not found, the presence of the methoxy (B1213986) group on the naphthalene ring suggests that it could possess radical scavenging capabilities. The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. mdpi.comnih.gov

Table 3: Common Radical Scavenging Assays

| Assay | Principle | Measurement |

|---|---|---|

| DPPH (1,1-diphenyl-2-picrylhydrazyl) | Hydrogen atom donation to the DPPH radical | Decrease in absorbance at ~517 nm |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Scavenging of the ABTS radical cation | Decrease in absorbance at ~734 nm |

| FRAP (Ferric Reducing Antioxidant Power) | Reduction of a ferric-tripyridyltriazine complex | Formation of a colored ferrous complex, measured at 593 nm |

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The airway epithelium, for instance, plays a central role in the inflammatory response in respiratory diseases. nih.gov Methoxyphenolic compounds have been investigated for their anti-inflammatory effects. nih.gov

Research on 2-phenylnaphthalene (B165426) derivatives has shown their ability to inhibit pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov Specifically, certain derivatives were found to significantly decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-II (COX-2), and inhibit the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov The underlying mechanism involves the downregulation of the NF-κB and MAPK signaling pathways. nih.gov

Similarly, various naphthalene derivatives have been synthesized and screened for their anti-inflammatory activities. nih.govthieme-connect.com Some of these compounds have exhibited potent anti-inflammatory effects, comparable to standard drugs like phenylbutazone (B1037) and naproxen (B1676952). nih.gov The anti-inflammatory properties of Senna septemtrionalis extracts, which contain various phytochemicals, have also been attributed to the activation of the Nrf2/HO-1 pathway and inhibition of NF-κB translocation. mdpi.com

Given that this compound is a naphthalene derivative with a methoxy group, it is plausible that it could modulate inflammatory pathways. Further investigation into its effects on key inflammatory mediators and signaling pathways is warranted.

Table 4: Anti-inflammatory Effects of Naphthalene and Methoxyphenolic Derivatives

| Compound/Derivative Class | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| 2-Phenylnaphthalene derivatives (PNAP-6, PNAP-8) | Decreased iNOS, COX-2, NO, IL-6, TNF-α | Downregulation of NF-κB and MAPK pathways | nih.gov |

| α- and β-amino naphthalene derivatives | Potent anti-inflammatory activity | Cyclooxygenase inhibition | nih.gov |

| Methoxyphenolic compounds | Inhibition of multiple inflammatory mediators (CCL2, CCL5, IL-6, etc.) | Post-transcriptional regulation (inhibition of HuR binding to mRNA) | nih.gov |

Antileishmanial Activity Profiling

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new, effective, and less toxic treatments is ongoing. nih.gov Quinoline alkaloids, which share a fused ring structure with naphthalenes, have demonstrated antiparasitic activity against Leishmania species. researchgate.net

Studies on 4,8-dimethoxynaphthalenyl chalcones have shown promising antileishmanial activity against both promastigote and amastigote forms of Leishmania amazonensis. mdpi.com One particular compound from this series exhibited a high selectivity index and induced morphological and ultrastructural changes in the parasites, including loss of plasma membrane integrity and increased reactive oxygen species (ROS). mdpi.com This compound also reduced the number of infected macrophages. mdpi.com

The screening of compound libraries, such as the Medicines for Malaria Venture (MMV) Malaria Box, has also identified compounds with potent activity against intracellular Leishmania major amastigotes. nih.gov While specific data for this compound is not available, the activity of related naphthalene structures suggests that this class of compounds could be a valuable area for antileishmanial drug discovery.

Table 5: Antileishmanial Activity of Naphthalene-Related Compounds

| Compound/Derivative Class | Leishmania Species | Key Findings | IC50 Values | Reference |

|---|---|---|---|---|

| (E)-1-(4,8-dimethoxynaphthalen-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one | L. amazonensis | High selectivity index, induced ROS, reduced infected macrophages | 3.3 ± 0.34 μM (promastigotes), 18.5 ± 1.19 μM (amastigotes) | mdpi.com |

| MMV007564 (aminobenzimidazole) | L. major | Potent activity against intracellular parasites | 61 nM | nih.gov |

Other Investigated Biological Modalities in Related Naphthalene Derivatives (e.g., Analgesic, Anticonvulsant)

The versatility of the naphthalene scaffold has led to its exploration for a wide range of therapeutic applications. ekb.eg Numerous naphthalene derivatives have been synthesized and evaluated for various biological activities beyond those previously discussed.

Analgesic Activity: Several studies have reported the analgesic effects of naphthalene derivatives. nih.govepa.govrasayanjournal.co.in For instance, a series of naphthalene-chalcone derivatives displayed analgesic effects at a dose of 30 mg/kg. epa.gov Similarly, certain α- and β-amino naphthalene derivatives that showed good anti-inflammatory activity were also found to possess analgesic properties. nih.gov

Anticonvulsant Activity: The potential of naphthalene derivatives as anticonvulsant agents has also been investigated. nih.govresearchgate.netnih.gov Novel naphthalen-2-yl acetate (B1210297) and 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives have been synthesized and evaluated for their anticonvulsant activity. nih.govresearchgate.net Some of these compounds showed a significant delay in the onset of convulsions and prolonged survival time in preclinical models. nih.govresearchgate.net The proposed mechanism of action for some of these derivatives involves the modulation of the benzodiazepine (B76468) allosteric site in GABA-A receptors. nih.govresearchgate.net Another study on 2-acetylnaphthalene (B72118) derivatives, designed based on the anticonvulsant compound nafimidone, also demonstrated anticonvulsant activity in maximal electroshock seizure models. nih.gov

These findings underscore the broad therapeutic potential of the naphthalene core structure and suggest that derivatives such as this compound could be further explored for a variety of biological activities.

Table 6: Other Biological Activities of Naphthalene Derivatives

| Biological Activity | Derivative Class | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Analgesic | Naphthalene-chalcone derivatives | Exhibited analgesic effects | Not specified | epa.gov |

| Analgesic | α- and β-amino naphthalene derivatives | Possessed analgesic properties alongside anti-inflammatory activity | Not specified | nih.gov |

| Anticonvulsant | Naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives | Delayed onset of convulsions, prolonged survival | Modulation of benzodiazepine allosteric site in GABA-A receptors | nih.govresearchgate.net |

Structure Activity Relationship Sar and Medicinal Chemistry Optimization

Elucidation of Key Structural Features for Biological Potency

The biological potency of a molecule is intrinsically linked to its structural features, which govern its interaction with biological targets. For the 2-phenylnaphthalene (B165426) scaffold, to which 2-(4-Chlorophenyl)-6-methoxynaphthalene belongs, several key structural elements have been identified as crucial for its activity.

Substituents on both the naphthalene (B1677914) and phenyl rings are pivotal in modulating the electronic properties, lipophilicity, and steric profile of the compound, thereby influencing its biological activity. In the case of this compound, the 4-chloro substituent on the phenyl ring and the 6-methoxy group on the naphthalene ring are defining features.

The 4-Chloro Group: The presence of a halogen, such as chlorine, at the para-position of the phenyl ring can significantly impact the molecule's properties. The chloro group is electron-withdrawing, which can alter the electron density of the phenyl ring and influence its interactions with biological targets. Furthermore, its lipophilic nature can enhance the compound's ability to cross cell membranes. Studies on related scaffolds have shown that the position and nature of the halogen can be critical for selective activity.

The 6-Methoxy Group: The methoxy (B1213986) group at the C-6 position of the naphthalene ring is an electron-donating group. This can influence the reactivity and binding affinity of the naphthalene core. Its presence can also affect the metabolic stability of the compound. Research on other 2-phenylnaphthalene derivatives has indicated that the position and nature of substituents on the naphthalene ring are critical for potency. For instance, studies on synthetic 2-phenylnaphthalenes with hydroxyl groups have revealed that a hydroxyl group at the C-7 position markedly promotes cytotoxicity against human breast cancer (MCF-7) cells. plos.org While this compound has a methoxy group at C-6, this highlights the sensitivity of the naphthalene scaffold to substitution patterns.

Rational Design of this compound Analogues

Rational drug design aims to create new molecules with improved therapeutic effects based on a thorough understanding of the SAR. For this compound, the design of analogues would involve systematic modifications of its structure to probe for enhanced potency, selectivity, and pharmacokinetic properties.

One approach is to explore different substitutions on the phenyl ring. While a 4-chloro group is present, analogues with other halogens (e.g., fluorine, bromine) or with electron-donating groups could be synthesized to evaluate the impact of electronic and steric effects.

Similarly, the naphthalene ring offers multiple positions for modification. The 6-methoxy group could be shifted to other positions, or replaced with other alkoxy groups of varying chain lengths to fine-tune lipophilicity. The introduction of additional functional groups, such as hydroxyl or amino groups, at other positions on the naphthalene ring could also lead to new interactions with the biological target. For example, exploiting different binding orientations of the 2-phenylnaphthalene scaffold by introducing substituents at positions 1, 4, and 8 has been a strategy to achieve selectivity for certain estrogen receptors. nih.gov

Computational modeling and docking studies can aid in the rational design process by predicting how different analogues might bind to a specific target. This in silico approach can help prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity.

The following table illustrates a hypothetical design strategy for analogues of this compound based on SAR principles from related compounds.

| Scaffold | R1 (Phenyl Ring) | R2 (Naphthalene Ring) | Design Rationale |

| 2-Phenylnaphthalene | 4-Cl | 6-OCH3 | Parent Compound |

| 2-Phenylnaphthalene | 4-F | 6-OCH3 | Investigate the effect of a smaller, more electronegative halogen. |

| 2-Phenylnaphthalene | 4-CH3 | 6-OCH3 | Explore the impact of an electron-donating group on the phenyl ring. |

| 2-Phenylnaphthalene | 4-Cl | 7-OH | Based on findings that a 7-hydroxyl group enhances cytotoxicity in related compounds. plos.org |

| 2-Phenylnaphthalene | 4-Cl | 6-OH | Demethylation of the parent compound to assess the role of the hydroxyl group. |

| 2-Phenylnaphthalene | 4-Cl | 1-Br | Introduce a bulky substituent to probe for steric tolerance at a different position. nih.gov |

Bioisosteric Replacements and Scaffold Modifications

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile.

For this compound, several bioisosteric replacements could be considered:

Replacement of the 4-Chloro Group: The chloro group could be replaced by other bioisosteres such as a trifluoromethyl (CF3) group, which is also lipophilic and electron-withdrawing but sterically larger. A cyano (CN) group could also be considered as a smaller, polar, electron-withdrawing substituent.

Replacement of the 6-Methoxy Group: The methoxy group could be replaced by other small, polar, non-ionizable groups. For example, an ethyl group could be used to slightly increase lipophilicity, while a hydroxylamine (B1172632) (NHOH) or a small amide fragment could introduce hydrogen bonding capabilities.

Scaffold Hopping: This involves replacing the entire 2-phenylnaphthalene core with a different chemical scaffold that maintains a similar spatial arrangement of the key functional groups. The goal is to discover new chemical classes with improved properties, such as better patentability or reduced toxicity. Potential scaffold hops for the 2-phenylnaphthalene core could include quinoline, quinazoline, or even non-aromatic bicyclic systems that can project the substituted phenyl ring in a similar orientation. For instance, the 2,4-diarylquinoline skeleton is a known pharmacologically active scaffold. mdpi.com

The table below provides examples of potential bioisosteric replacements for this compound.

| Original Group | Position | Potential Bioisostere | Rationale for Replacement |

| 4-Chloro | Phenyl Ring | Trifluoromethyl (CF3) | Maintain lipophilicity and electron-withdrawing character, potentially improve metabolic stability. |

| 4-Chloro | Phenyl Ring | Cyano (CN) | Introduce polarity and a different electronic profile. |

| 6-Methoxy | Naphthalene Ring | Hydroxyl (OH) | Introduce hydrogen bonding potential. |

| 6-Methoxy | Naphthalene Ring | Ethyl (CH2CH3) | Increase lipophilicity and explore steric effects. |

| Naphthalene Ring | Core Scaffold | Quinoline Ring | Alter the core electronics and potential for hydrogen bonding. |

Strategies for Enhancing Selectivity and Efficacy

Enhancing the selectivity and efficacy of a drug candidate is a critical goal of medicinal chemistry optimization. Selectivity refers to the ability of a compound to interact with its intended target over other biological molecules, thereby reducing off-target effects. Efficacy is the maximal response a compound can produce.

Strategies to enhance the selectivity of this compound analogues could involve:

Exploiting Subtle Differences in Target Binding Sites: If the target is an enzyme or receptor, designing analogues that form specific interactions (e.g., hydrogen bonds, ionic bonds) with residues that are unique to that target can significantly improve selectivity. This requires a detailed understanding of the target's three-dimensional structure.

Modulating Conformational Flexibility: The rigidity or flexibility of a molecule can influence its selectivity. Introducing conformational constraints, for example by incorporating cyclic structures or double bonds, can lock the molecule into a bioactive conformation that is preferred by the intended target.

To improve efficacy, medicinal chemists can focus on:

Optimizing Binding Affinity: By systematically modifying the substituents and the core scaffold, it is possible to improve the binding affinity of the compound for its target. This often translates to higher potency and efficacy.

Improving Pharmacokinetic Properties: A compound's efficacy is also dependent on its absorption, distribution, metabolism, and excretion (ADME) profile. Modifications can be made to improve oral bioavailability, increase metabolic stability, and optimize the duration of action. For example, replacing metabolically labile groups with more stable ones is a common strategy.

Future Directions and Research Perspectives

Emerging Methodologies in Naphthalene (B1677914) Chemistry

The synthesis of polysubstituted naphthalenes with precise regioselectivity has historically been a challenge. nih.gov However, recent innovations in synthetic organic chemistry are providing powerful new tools for accessing novel naphthalene derivatives that were previously difficult to obtain.

Skeletal Editing and Atom Transmutation : One novel approach involves the transmutation of single atoms within existing ring systems. For instance, a method has been developed for a nitrogen-to-carbon single-atom transmutation in isoquinolines to produce substituted naphthalenes. nih.gov This strategy, inspired by the Wittig reaction, uses an inexpensive phosphonium (B103445) ylide as the carbon source and proceeds through a triene intermediate that undergoes 6π-electrocyclization. nih.gov Such methodologies could provide new pathways to synthesize complex naphthalene structures.

Catalytic Asymmetric Dearomatization (CADA) : CADA reactions have emerged as a powerful strategy for converting simple, flat aromatic compounds like naphthalene into complex, three-dimensional molecules with enriched stereochemistry. rsc.org Specifically, the asymmetric dearomative cyclopropanation of naphthalenes allows for the rapid construction of polycyclic compounds, which are prevalent in natural products and pharmaceuticals. rsc.org This method is particularly noteworthy as it can be applied to non-activated arenes, which are typically less reactive. rsc.org

Transition-Metal-Free Synthesis : To improve the environmental and economic sustainability of chemical synthesis, there is growing interest in transition-metal-free reactions. A recently reported efficient, modular, and low-cost synthesis of a functionalized naphthalene building block proceeds via a Birch reduction, in-situ dichlorocarbene (B158193) generation, and subsequent ring-opening of a cyclopropane (B1198618) intermediate. researchgate.net These approaches avoid the cost and potential toxicity associated with heavy metal catalysts.

These emerging synthetic strategies offer exciting possibilities for creating libraries of diverse 2-(4-Chlorophenyl)-6-methoxynaphthalene analogs for structure-activity relationship (SAR) studies.

Advanced Computational and Experimental Integration for Naphthalene Research

The integration of computational chemistry with experimental validation is accelerating the pace of drug discovery and materials science. For naphthalene-based research, these hybrid approaches are crucial for predicting properties, understanding molecular interactions, and rationally designing novel compounds.

Density Functional Theory (DFT) and Molecular Modeling : DFT calculations are increasingly used to determine and compare the molecular structures of naphthalene derivatives. researchgate.net These computational studies can predict local and global reactivity descriptors, which help in understanding a compound's potential for certain chemical reactions or its anticorrosion properties. researchgate.net When combined with experimental techniques like NMR, IR, and UV-Vis spectroscopy, DFT provides a powerful tool for structural characterization. researchgate.net

Molecular Docking and Simulation : For medicinal chemistry applications, computer-aided drug design is indispensable. nih.gov Molecular docking simulations can predict the binding affinity and mode of interaction between a naphthalene-based ligand and a biological target, such as an enzyme or receptor. nih.govresearchgate.net For example, docking studies have been used to identify naphthalene derivatives as potential inhibitors of the SARS-CoV Papain-like protease (PLpro) and the STAT3 protein. nih.govresearchgate.net Following docking, molecular dynamics (MD) simulations can examine the stability and molecular mechanisms of the protein-ligand complex over time. nih.gov

Hirshfeld Surface Analysis : This technique is used to explore interatomic contacts and noncovalent interactions, such as C-H···π and π–π stacking, within the crystal structure of a molecule. researchgate.net For naphthalene derivatives, which have extensive aromatic systems, understanding these interactions is key to predicting their solid-state properties and how they might interact with biological targets. researchgate.net

Applying these integrated computational and experimental workflows to this compound could rapidly elucidate its potential biological targets and physicochemical properties, guiding further empirical research.

Translational Research Opportunities for Naphthalene Scaffolds

The naphthalene scaffold is a component of numerous FDA-approved drugs, including naproxen (B1676952), propranolol, and bedaquiline, highlighting its therapeutic versatility. ekb.eg Research into new naphthalene-based compounds continues to uncover significant potential across a wide range of diseases. ekb.eg

Oncology : Naphthalene derivatives are being actively investigated as anticancer agents. One promising area is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, which is overexpressed and constitutively activated in cancers like triple-negative breast cancer (TNBC). researchgate.netnih.gov A novel series of naphthalene derivatives was synthesized and shown to interact directly with the STAT3 SH2-domain, inhibiting its activity and suppressing tumor growth and metastasis in preclinical models. researchgate.netnih.gov

Infectious Diseases : The rise of antimicrobial resistance necessitates the development of new therapeutic agents. researchgate.net Naphthalene scaffolds have been incorporated into novel compounds with potent antifungal and antibacterial activity. ekb.egresearchgate.net Molecular docking studies suggest that some naphthalene derivatives may act by inhibiting bacterial RecA, a key protein in the DNA repair mechanism, representing a potential target for new antibacterial drugs. researchgate.net Furthermore, naphthalene-based inhibitors have been designed and shown to be effective against SARS-CoV-2 replication by targeting the PLpro enzyme. nih.gov

Inflammation and Other Indications : The anti-inflammatory properties of naphthalene derivatives are well-established, with naproxen being a prime example. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. The broad biological activity of the naphthalene scaffold extends to antidiabetic, antiviral, antihypertensive, and anti-neurodegenerative effects, making it a highly valuable starting point for drug development programs. ekb.eg

Given these precedents, this compound warrants investigation for its potential biological activities, particularly in oncology and infectious diseases, where diaryl-substituted aromatic scaffolds have shown promise.

Q & A

Q. Table 1: Comparative Synthesis Conditions

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts acylation | P₂O₅-MsOH | CHCl₃ | 60 | 56 | |

| Condensation | ZnCl₂ | Glacial Acetic Acid | Reflux | 60–65 |

How is the structural integrity of this compound validated experimentally?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are primary methods:

- ¹H/¹³C-NMR : Peaks at δ 7.2–8.5 ppm (aromatic protons) and δ 55–60 ppm (methoxy carbon) confirm substituent positions .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C-Cl bond: ~1.74 Å) .

Advanced Consideration : For ambiguous spectra, 2D-NMR (COSY, HSQC) resolves overlapping signals. Crystallographic data must adhere to R-factor thresholds (<5% for high confidence) .

How can conflicting toxicity data for naphthalene derivatives be systematically evaluated?

Advanced Research Question

Conflicting results arise from study design variability. Use the Risk of Bias framework (Table C-6/C-7) :

- Human studies : Assess outcome reporting completeness and randomization.

- Animal studies : Evaluate dose randomization and allocation concealment.

Q. Table 2: Confidence Levels in Toxicological Studies

| Confidence Level | Criteria Met (Out of 4) | Implications |

|---|---|---|

| High | 4 | Reliable for hazard identification |

| Moderate | 3 | Requires corroboration |

| Low/Very Low | ≤2 | Excluded from meta-analyses |

For this compound, prioritize studies with High Initial Confidence to resolve contradictions (e.g., hepatic vs. renal toxicity) .

What strategies improve regioselectivity in electrophilic substitution reactions for naphthalene derivatives?

Advanced Research Question

Regioselectivity is governed by electronic and steric effects:

- Electron-donating groups (e.g., -OCH₃) : Direct substitution to the para position via resonance stabilization.

- Lewis acid coordination : ZnCl₂ polarizes carbonyl groups, favoring attack at the 6-position of naphthalene .

- Solvent polarity : Polar aprotic solvents (DMF) enhance electrophile stability, reducing side reactions .

Case Study : In P₂O₅-MsOH, the methoxy group at C6 deactivates the adjacent ring, directing 4-chlorophenyl to C2 .

How is computational modeling integrated with experimental data to predict biological activity?

Advanced Research Question

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity. Chlorine’s electronegativity enhances membrane permeability .

- Docking studies : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .

- Validation : Cross-reference computed binding energies (e.g., AutoDock Vina) with in vitro IC₅₀ values .

Methodological Note : Use PubChem (CID: 103250696) for structural inputs and Gaussian 16 for DFT calculations .

What crystallographic challenges arise in resolving the structure of halogenated naphthalenes?

Advanced Research Question

- Disorder : Chlorine’s large atomic radius causes positional disorder. Mitigate with low-temperature data collection (100 K) .

- Twinned crystals : SHELXL’s TWIN command refines twin laws, improving R-factor accuracy .

- Data quality : High-resolution (<1.0 Å) data reduces overfitting.

Best Practice : Deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.